molecular formula C11H11N3O2 B11890390 Ethyl 5-amino-1,6-naphthyridine-8-carboxylate

Ethyl 5-amino-1,6-naphthyridine-8-carboxylate

Cat. No.: B11890390
M. Wt: 217.22 g/mol
InChI Key: NWJCGDWNAFKJFZ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1,6-naphthyridine-8-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1,6-naphthyridine-8-carboxylate typically involves the reaction of 5-amino-1,6-naphthyridine with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1,6-naphthyridine-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The ethyl ester group can be substituted with other functional groups such as amides or carboxylic acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like ammonia or primary amines are used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amino derivatives.

    Substitution: Amide or carboxylic acid derivatives.

Scientific Research Applications

Ethyl 5-amino-1,6-naphthyridine-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1,6-naphthyridine-8-carboxylate involves its interaction with specific molecular targets in the body. It can inhibit the activity of certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Ethyl 5-amino-1,6-naphthyridine-8-carboxylate can be compared with other naphthyridine derivatives such as:

    1,8-Naphthyridine: Known for its antimicrobial properties.

    1,5-Naphthyridine: Studied for its anticancer activity.

    1,7-Naphthyridine: Investigated for its potential as an anti-HIV agent.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other naphthyridine derivatives.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

ethyl 5-amino-1,6-naphthyridine-8-carboxylate

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)8-6-14-10(12)7-4-3-5-13-9(7)8/h3-6H,2H2,1H3,(H2,12,14)

InChI Key

NWJCGDWNAFKJFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C2=C1N=CC=C2)N

Origin of Product

United States

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